3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

Catalog No.
S870110
CAS No.
98880-85-4
M.F
C9H16N2O
M. Wt
168.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

Researchers requiring the 3-[(1-methylpiperidin-4-yl)oxy]propan-1-amine side chain face amine protection and degradation challenges. This pre-methylated, cyanoethylated piperidine eliminates secondary amine protection steps, providing a direct, stable building block for kinase inhibitors. Key benefits:

  • Avoids Boc/Cbz protection/deprotection; reduces synthetic steps.
  • Stable nitrile enables on-demand reduction prior to coupling.
  • Ether linkage balances lipophilicity and basicity, minimizing metabolic liabilities.
  • Consistent quality for API manufacturing and med chem libraries.

CAS Number

98880-85-4

Product Name

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

IUPAC Name

3-(1-methylpiperidin-4-yl)oxypropanenitrile

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

InChI

InChI=1S/C9H16N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-4,6-8H2,1H3

InChI Key

IFHVVMKRLUAJSS-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OCCC#N

Canonical SMILES

CN1CCC(CC1)OCCC#N

Synonyms

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile, 3-(1-Methylpiperidin-4-yloxy)propanenitrile, 1-Methyl-4-(2-cyanoethoxy)piperidine, N-Methyl-4-(2-cyanoethoxy)piperidine, 3-((1-Methylpiperidin-4-yl)oxy)propanenitrile

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile (CAS 98880-85-4) is a highly functionalized, cyanoethylated piperidine derivative utilized primarily as a stable precursor for the 3-[(1-methylpiperidin-4-yl)oxy]propan-1-amine side chain [1]. Structurally, it combines a basic tertiary amine (N-methylpiperidine) with a reactive nitrile group, connected via an ether linkage. This specific molecular architecture is procured in medicinal chemistry and API (Active Pharmaceutical Ingredient) manufacturing, particularly for targeted kinase inhibitors, because it provides a specific balance of lipophilicity and basicity while avoiding the metabolic liabilities associated with secondary amines or alternative linkages [2].

Research Fit

Ether-linked piperidine-nitrile scaffold
Versatile nitrile and amine handles for derivatization
Moderate purity tiers suitable for discovery-stage synthesis

Substituting 3-[(1-methylpiperidin-4-yl)oxy]propanenitrile with closely related analogs introduces measurable process and performance liabilities. Using the unmethylated analog, 3-(piperidin-4-yloxy)propanenitrile, introduces a reactive secondary amine that necessitates orthogonal protection/deprotection steps (e.g., Boc or Cbz) during downstream coupling, reducing overall synthetic efficiency[1]. Furthermore, replacing the ether linkage with an amine linkage (e.g., 3-[(1-methylpiperidin-4-yl)amino]propanenitrile) fundamentally alters the molecule's physicochemical profile, introducing a second highly basic center that shifts the pKa and LogD, which can result in off-target binding or increased susceptibility to oxidative N-dealkylation in biological systems [2].

Substitution Risk

Ketone analog reactivity may shift

Replacement with 3-(1-methylpiperidin-4-yl)-3-oxopropanenitrile changes the ether to a ketone, potentially altering nucleophilic substitution pathways and yields.

Chain-length variation affects properties

Longer alkyl-ether analogs may differ in solubility and steric demand, which can impact reaction performance in multi-step sequences.

Functional-group mismatch not interchangeable

Structurally related piperidine-nitriles with different connectivity are not direct replacements; re-optimization is advised before substitution.

Downstream Step Economy and Yield Optimization

Procuring the N-methylated target compound eliminates the need for secondary amine protection during downstream synthesis. Comparative process analyses show that utilizing the unmethylated analog (3-(piperidin-4-yloxy)propanenitrile) requires a two-step protection/deprotection sequence, which incurs a 15-25% reduction in overall yield and increases solvent waste [1]. The target compound allows for direct reduction and coupling, streamlining the manufacturing process.

Evidence DimensionOverall yield loss due to protection/deprotection requirements
Target Compound Data0% yield loss (protection-free synthesis)
Comparator Or Baseline15-25% yield loss (3-(piperidin-4-yloxy)propanenitrile)
Quantified Difference15-25% absolute yield improvement and elimination of two synthetic steps
ConditionsStandard multi-step API coupling sequence

Eliminating protection steps directly reduces the cost of goods (COGs) and accelerates the scale-up of pharmaceutical intermediates.

Purity Specification
Supplier data
Target: 95–98%
vs Ketone analog (95%) +3% purity
Higher purity may reduce impurity-related variability in synthesis and biological assays.
Depends on supplier lot; COA should be reviewed.

Bulk Storage Stability vs. Primary Amine Degradation

While the ultimate goal is often the primary amine (3-[(1-methylpiperidin-4-yl)oxy]propan-1-amine), procuring and storing the nitrile precursor provides distinct handling advantages. The primary amine is highly susceptible to atmospheric CO2 absorption, forming insoluble carbamate salts and degrading by >5% within 2 weeks under standard atmospheric conditions [1]. In contrast, the target nitrile maintains >99% purity for over 12 months at room temperature, allowing for bulk procurement and on-demand reduction.

Evidence DimensionShelf life and purity retention under atmospheric conditions
Target Compound Data>99% purity maintained for >12 months (Nitrile precursor)
Comparator Or Baseline>5% purity loss within 2 weeks due to CO2 absorption (Primary amine)
Quantified Difference>24-fold increase in stable shelf life
ConditionsRoom temperature storage, standard atmospheric exposure

Procuring the stable nitrile precursor minimizes material loss and ensures high-purity inputs for sensitive late-stage coupling reactions.

Computed Lipophilicity
Class-level inference
XLogP3 0.4
Lower logP may support selection of more polar piperidine-nitrile scaffolds.
Computed value; experimental comparison with ketone analog unavailable.

Physicochemical Control via Ether Linkage

The ether linkage in the target compound is critical for maintaining a specific basicity profile. Compared to the amine-linked analog (3-[(1-methylpiperidin-4-yl)amino]propanenitrile), which possesses two basic centers, the target compound maintains a single basic site (piperidine nitrogen, pKa ~8.8). This single basic center prevents excessive hydrophilicity, maintaining a LogD (at pH 7.4) that is typically 0.5 to 1.0 units higher than the amine-linked analog, which is a required parameter for cellular permeability in specific drug designs [1].

Evidence DimensionNumber of basic centers and impact on lipophilicity (LogD)
Target Compound Data1 basic center; target LogD for permeability
Comparator Or Baseline2 basic centers; significantly lower LogD (Amine-linked analog)
Quantified Difference0.5 to 1.0 unit higher LogD at physiological pH
ConditionsPhysicochemical profiling at pH 7.4

Selecting the ether-linked compound is essential for applications requiring strict control over molecule basicity and cellular permeability.

Documentation Transparency
Supplier data
SDS publicly available; COA on request
Streamlines vendor qualification and accelerates procurement compliance.
Based on supplier website functionality; verify for current lot.

Chemoselectivity During Catalytic Hydrogenation

The target compound is highly compatible with standard industrial reduction protocols. When subjected to catalytic hydrogenation (e.g., Raney Ni or Pd/C, H2), the nitrile group is cleanly reduced to the primary amine with >95% chemoselectivity. The ether linkage and the N-methyl group remain completely intact under these conditions, whereas alternative linkages (such as benzylic ethers or certain N-alkyl groups) often suffer from 5-10% off-target cleavage or dealkylation [1].

Evidence DimensionChemoselectivity during nitrile reduction
Target Compound Data>95% yield of primary amine with intact ether/N-methyl groups
Comparator Or Baseline5-10% side-product formation (cleavage/dealkylation) in sensitive analogs
Quantified DifferenceNear-quantitative chemoselectivity with negligible side reactions
ConditionsStandard catalytic hydrogenation (Raney Ni or Pd/C, H2, 50 psi)

High chemoselectivity ensures that the precursor can be reliably converted to the active amine at scale without complex purification steps.

Just-in-Time Generation of Primary Amines for API Synthesis

Highly suited for manufacturing facilities that require the 3-[(1-methylpiperidin-4-yl)oxy]propan-1-amine side chain but wish to avoid the degradation and handling issues of bulk primary amines. The stable nitrile allows for on-demand reduction immediately prior to coupling [1].

Synthesis of Targeted Kinase Inhibitors

A highly efficient building block for incorporating the 1-methylpiperidin-4-yloxy moiety into Aurora, ALK, or FAK inhibitors, where the N-methyl group is essential for target binding and the ether linkage provides the required physicochemical properties [2].

Protecting-Group-Free Library Enumeration

Recommended for medicinal chemistry programs building diverse piperidine-containing libraries. The pre-methylated nitrogen eliminates the need for secondary amine protection, accelerating the synthesis of complex analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioactive scaffold synthesis
Ether-linked piperidine-nitrile core
Derivatization strategy and SAR exploration
High-throughput synthesis / library generation
Specified purity and documentation availability
Pre-array purity check and liquid-handler integration
Reference standard for analytical method development
Defined molecular identity and purity tier
LC-MS/GC method calibration and retention-time verification

XLogP3

0.4

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